molecular formula C20H18 B1336449 1,4-bis(4-methylphenyl)benzene CAS No. 97295-31-3

1,4-bis(4-methylphenyl)benzene

Cat. No.: B1336449
CAS No.: 97295-31-3
M. Wt: 258.4 g/mol
InChI Key: NKIXYJULGMJDDU-UHFFFAOYSA-N
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Description

1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- is an organic compound belonging to the terphenyl family. It consists of three benzene rings connected in a linear arrangement, with two methyl groups attached to the para positions of the outer benzene rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- has several applications in scientific research:

Mechanism of Action

“1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl-” is commonly used in the construction of covalent organic frameworks in applications of gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage applications .

Future Directions

“1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl-” has potential applications in the construction of covalent organic frameworks for gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage applications . The introduction of sulfone groups to post-oxidise the highly porous covalent organic framework can significantly enhance the generation of reactive oxygen species (ROS) for the photocatalic detoxification of a sulfur mustard simulant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative and a halogenated benzene compound as starting materials. The reaction is catalyzed by a palladium catalyst and occurs in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 80-100°C .

Industrial Production Methods: In industrial settings, the production of 1,1’:4’,1’‘-terphenyl, 4,4’'-dimethyl- often involves multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to further reactions, such as Friedel-Crafts alkylation or Grignard reactions, to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups enhances its hydrophobicity and can influence its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,4-bis(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIXYJULGMJDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434990
Record name 1,1':4',1''-Terphenyl, 4,4''-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97295-31-3
Record name 1,1':4',1''-Terphenyl, 4,4''-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[Compound]
Name
CC(C)P(C(C)C)C(Nc1ccccc1n3nc(c2ccccc2)cc3c4ccccc4)c5ccccc5
Quantity
0.05 mmol
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reagent
Reaction Step One
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0.5 mmol
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0 mmol
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reactant
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Synthesis routes and methods II

Procedure details

[Compound]
Name
C1-CDC
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the 1,1':4',1''-Terphenyl, 4,4''-dimethyl- scaffold modified with thioether groups in these studies?

A1: The inclusion of thioether groups, specifically as part of 2',5'-dimethylthio-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, is crucial for the formation of the desired metal organic framework. [, ] This ligand, with its carboxylic acid groups and rigid terphenyl backbone, facilitates the coordination with metal ions, leading to the construction of the porous MOF structure. While the papers don't explicitly detail the reasoning behind thioether selection, it's likely related to their influence on the framework's structure and potentially, its luminescent properties. Further research would be needed to confirm their exact role.

Q2: What are the key characteristics of the resulting MOFs and what makes them scientifically interesting?

A2: The synthesized MOFs exhibit a unique ability to emit white light upon ultraviolet excitation. [, ] This is notable because achieving pure white light emission from a single MOF material is challenging. The colorless, transparent, rod-like crystal structure of these MOFs, along with their stability and bright white luminescence, makes them promising candidates for applications requiring white light sources, such as LEDs and displays. Further research into their quantum yield, color rendering index, and long-term stability under various conditions would be essential to evaluate their practical applicability.

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